molecular formula C14H10N6O B2742256 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile CAS No. 2034541-25-6

4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile

Cat. No.: B2742256
CAS No.: 2034541-25-6
M. Wt: 278.275
InChI Key: RJYSWLKYKXFVEP-UHFFFAOYSA-N
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Description

4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a 3-methyl-1,2,4-oxadiazole ring and an amino-linked benzonitrile group. This structure combines aromatic and electron-deficient moieties, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator.

Properties

IUPAC Name

4-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O/c1-9-18-14(21-20-9)12-7-16-8-17-13(12)19-11-4-2-10(6-15)3-5-11/h2-5,7-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYSWLKYKXFVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes using automated systems .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines under hydrogenation conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the methyl group.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, the pyrimidine ring can interact with enzymes or receptors in biological systems, modulating their activity. The oxadiazole moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison:

Structural Analogs with Modified Oxadiazole Substituents

  • Compound 46 (): Structure: 4-((2-((1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile. Properties: Melting point = 147–149°C; LC-MS [M+H]+ = 517.9; HPLC retention time = 2.453 min.
  • Compound 47 () :

    • Structure: Trifluoromethyl-substituted analog of Compound 44.
    • Properties: Melting point = 117–119°C; LC-MS [M+H]+ = 517.9; HPLC retention time = 2.512 min.
    • Comparison: The trifluoromethyl group introduces electron-withdrawing effects, lowering the melting point and altering pharmacokinetics compared to the methyl-substituted target compound .

Simplified Benzonitrile-Oxadiazole Derivatives

  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile (): CAS: 728894-87-8. Properties: Lacks the pyrimidine-amino linker, simplifying the structure. Comparison: Reduced molecular weight and complexity may limit binding specificity but improve synthetic accessibility. Commonly used as a precursor .
  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile (): CAS: 1283108-89-3.

Heterocyclic Core Variations

  • 4-{5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine () :

    • Structure: Replaces benzonitrile with thiomorpholine.
    • Properties: Molecular formula = C16H12FN5O2S.
    • Comparison: The thiomorpholine group introduces sulfur, enhancing solubility but possibly reducing blood-brain barrier penetration. Fluorine substitution improves metabolic stability .
  • 2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile (): Structure: Pyridone core instead of pyrimidine.

Substituent Effects on Physicochemical Properties

  • Aldehyde Derivatives () :

    • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (mp 105–109°C) and 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (mp 133–135°C).
    • Comparison: The aldehyde group lowers melting points compared to benzonitrile analogs, highlighting the role of polar functional groups in crystallinity .
  • Ethyl-Substituted Oxadiazoles () :

    • Example: 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile.
    • Comparison: Ethyl substitution increases lipophilicity and steric bulk, which may hinder binding in sterically constrained active sites .

Research Implications

The target compound’s pyrimidine-oxadiazole scaffold offers a versatile platform for drug discovery. Structural modifications influence solubility, binding affinity, and metabolic stability:

  • Methyl vs. Trifluoromethyl : Trifluoromethyl groups enhance electron-withdrawing effects but may reduce thermal stability .
  • Benzonitrile vs. Aldehyde : Benzonitrile improves hydrogen-bonding capacity, critical for target engagement .
  • Heterocyclic Core : Pyrimidine supports π-π interactions, while pyridone or thiomorpholine introduces polar or solubility-enhancing groups .

Biological Activity

The compound 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is a derivative of 1,2,4-oxadiazole and pyrimidine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular structure of this compound includes:

  • Oxadiazole Ring: A five-membered ring that contributes to its biological activity.
  • Pyrimidine Moiety: Enhances the potential for interaction with biological targets.

Chemical Formula: C14H13N5O
Molecular Weight: 269.29 g/mol

  • Inhibition of Carbonic Anhydrase (CA):
    • Compounds containing oxadiazole rings have been shown to selectively inhibit human carbonic anhydrase isoforms, which are implicated in various cancers. This inhibition can disrupt tumor growth and metastasis .
  • Anticancer Activity:
    • Studies indicate that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines .
  • Apoptosis Induction:
    • Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Biological Activity Overview

The following table summarizes the biological activities reported for oxadiazole derivatives similar to this compound:

Activity Type Effect Reference
AnticancerCytotoxicity against MCF-7
Carbonic Anhydrase InhibitionSelective inhibition of hCA IX
Apoptosis InductionActivation of caspases
AntibacterialPotential antibacterial properties

Case Studies

  • Cytotoxicity Against Cancer Cell Lines:
    • A study evaluated various oxadiazole derivatives for their cytotoxic effects on different cancer cell lines. The compound exhibited a notable reduction in cell viability at concentrations as low as 10 µM in MCF-7 cells, indicating strong anticancer potential .
  • Mechanistic Studies:
    • Molecular docking studies revealed that the compound interacts favorably with target proteins involved in cancer progression, suggesting a mechanism involving competitive inhibition at the active sites of these proteins .

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